An In-Depth Technical Guide to the Synthesis of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
An In-Depth Technical Guide to the Synthesis of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purines and quinazolines. This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, is a key building block for the development of novel therapeutics. The introduction of an amino group at the N-3 position of the pyrimidinone ring offers a valuable handle for further structural elaboration, enabling the exploration of new chemical space and the optimization of biological activity.
This comprehensive technical guide provides a detailed, step-by-step methodology for the synthesis of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. The presented synthetic strategy is a robust and efficient three-step process, commencing with the well-established Gewald reaction, followed by the formation of a key thieno[2,3-d][1][3]oxazin-4-one intermediate, and culminating in a nucleophilic amination to yield the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also insights into the rationale behind the experimental choices.
Synthetic Strategy Overview
The synthesis of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is accomplished through a three-step sequence, as illustrated in the workflow diagram below. The strategy is designed for efficiency and scalability, utilizing readily available starting materials.
Caption: Overall synthetic workflow for 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Intermediate 1)
The initial step involves the construction of the thiophene ring via the Gewald reaction. This multicomponent reaction is a cornerstone in thiophene synthesis, valued for its operational simplicity and high efficiency in assembling polysubstituted 2-aminothiophenes.
Reaction Principle
The Gewald reaction proceeds through a one-pot condensation of a ketone (2-butanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. The mechanism involves an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. A subsequent intramolecular cyclization and tautomerization yields the 2-aminothiophene.
Caption: Key stages of the Gewald reaction for the synthesis of the thiophene precursor.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | Amount |
| 2-Butanone | 1.0 | (user-defined) |
| Ethyl Cyanoacetate | 1.0 | (user-defined) |
| Elemental Sulfur | 1.1 | (user-defined) |
| Diethylamine | 1.5 | (user-defined) |
| Ethanol | - | (user-defined) |
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To a stirred solution of 2-butanone and ethyl cyanoacetate in ethanol, add elemental sulfur.
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Slowly add diethylamine to the mixture at room temperature. An exothermic reaction may be observed.
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Stir the reaction mixture at 50-60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.
Step 2: Synthesis of 5,6-Dimethyl-2H-thieno[2,3-d][1][3]oxazine-2,4(1H)-dione (Intermediate 2)
The second step involves the cyclization of the 2-aminothiophene-3-carboxylate to form the key thieno[2,3-d][1][3]oxazine-2,4(1H)-dione intermediate. This is achieved through a carbonylation reaction, which sets the stage for the subsequent introduction of the N-amino group.
Reaction Principle
The ortho-amino ester functionality of Intermediate 1 is reacted with a phosgene equivalent, such as triphosgene, in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate from the amino group and a subsequent intramolecular cyclization via nucleophilic attack of the ester's carbonyl oxygen onto the isocyanate, followed by elimination of ethanol.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | Amount |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 1.0 | (user-defined) |
| Triphosgene | 0.4 | (user-defined) |
| Triethylamine | 2.2 | (user-defined) |
| Dichloromethane (anhydrous) | - | (user-defined) |
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Dissolve Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add triethylamine to the cooled solution.
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In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.
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Add the triphosgene solution dropwise to the reaction mixture at 0 °C. Caution: Phosgene is a toxic gas that can be generated from triphosgene. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.[4]
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
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Upon completion, quench the reaction by the careful addition of water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5,6-Dimethyl-2H-thieno[2,3-d][1][3]oxazine-2,4(1H)-dione.
Step 3: Synthesis of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Final Product)
The final step is the N-amination of the thieno[2,3-d][1][3]oxazine-2,4(1H)-dione intermediate to introduce the 3-amino group, yielding the target molecule. This transformation is analogous to the synthesis of 3-aminoquinazolinones from benzoxazinones.[5]
Reaction Principle
The reaction proceeds via the nucleophilic attack of hydrazine on one of the carbonyl groups of the oxazinone ring, leading to ring opening. This is followed by an intramolecular cyclization, with the elimination of water and carbon dioxide, to form the stable N-aminopyrimidinone ring system.
Caption: Mechanism of the N-amination of the thieno[2,3-d][1][3]oxazin-4-one intermediate.
Experimental Protocol
| Reagent/Solvent | Molar Eq. | Amount |
| 5,6-Dimethyl-2H-thieno[2,3-d][1][3]oxazine-2,4(1H)-dione | 1.0 | (user-defined) |
| Hydrazine Hydrate (~64%) | 1.5 | (user-defined) |
| Ethanol | - | (user-defined) |
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Suspend 5,6-Dimethyl-2H-thieno[2,3-d][1][3]oxazine-2,4(1H)-dione in ethanol.
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Add hydrazine hydrate to the suspension.
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with cold ethanol and dry under vacuum to obtain 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Further purification can be achieved by recrystallization if necessary.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
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¹H NMR: To confirm the presence of the aromatic, methyl, and amino protons.
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¹³C NMR: To identify all the carbon atoms in the molecule.
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Mass Spectrometry (MS): To determine the molecular weight of the compound.
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Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations.
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Elemental Analysis: To determine the elemental composition of the synthesized compound.
Conclusion
This guide has detailed a reliable and efficient three-step synthesis of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. The described methodology, beginning with the Gewald reaction and proceeding through a key thieno[2,3-d][1][3]oxazine-2,4(1H)-dione intermediate, provides a practical route for obtaining this valuable building block for drug discovery and development. The protocols are designed to be clear and reproducible, and the mechanistic insights provided should aid in troubleshooting and optimization.
References
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Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972–3999. [Link]
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Al-Otaibi, A. A., El-Kashef, H. S., & El-Gazzar, A. R. B. A. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Heterocyclic Chemistry, 55(10), 2358-2366. [Link]
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Chen, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(19), 3552. [Link]
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Kim, J. Y., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1468. [Link]
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Lei, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. [Link]
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Patel, K. D., et al. (2021). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 55(2s), s511-s519. [Link]
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Reddit. (2024). Reaction with triphosgene. r/Chempros. [Link]
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